叔丁基-3-羟基-3-哌啶-4-基环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

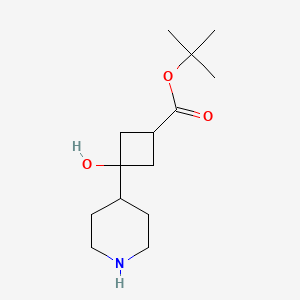

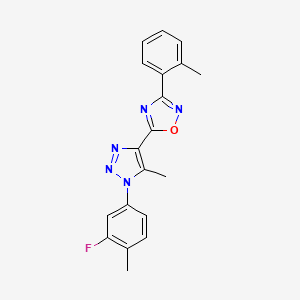

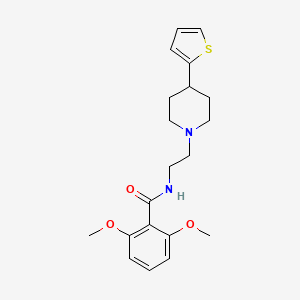

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate is a compound that belongs to a class of organic molecules featuring a cyclobutane ring fused with a piperidine ring and substituted with tert-butyl and hydroxy groups. This structure is of interest due to its potential as an intermediate in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, asymmetric syntheses of piperidinecarboxylic acid derivatives have been achieved starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, using techniques such as alkylation, hydroboration, ozonolysis, and reductive amination, yielding enantiomerically pure products . Additionally, other synthetic routes have been developed for bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds and is complementary to piperidine ring systems .

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine derivatives has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction analysis. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been described, with the former adopting a linear shape and the latter an L-shape . The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has also been reported, providing typical bond lengths and angles for this type of compound .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo various chemical reactions. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for biologically active compounds like crizotinib and can be synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives have been studied using spectroscopic methods and computational analyses. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and vibrational analysis have been employed to understand the properties of these compounds. For example, the crystal structure, DFT study, and vibrational analysis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate have been conducted, providing insights into the molecular electrostatic potential and frontier molecular orbitals . Similarly, the properties of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid have been revealed through DFT and physicochemical studies .

科学研究应用

相关化合物的合成

双功能叔丁基化合物的合成: Meyers 等人 (2009) 描述了叔丁基-6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯的可扩展合成途径,该化合物具有在其环上进一步选择性衍生的潜力,为补充哌啶环系统的化合物提供了途径 (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

哌啶衍生物的合成: Harmsen 等人 (2011) 探索了叔丁基反式-4-乙炔基-3-羟基哌啶-1-羧酸酯通过区域选择性开环的合成,作为取代哌啶的新支架 (Harmsen, Sydnes, Törnroos, & Haug, 2011).

生物活性化合物中间体: Kong 等人 (2016) 合成了一个重要的中间体,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,可用于克唑替尼和其他生物活性化合物的合成 (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

对映体纯衍生物合成: Marin 等人 (2004) 开发了合成对映体纯 4-羟基哌啶酸和 4-羟基赖氨酸衍生物的方法,证明了叔丁基 2-取代 4,6-二氧代-1-哌啶羧酸酯作为复杂分子合成构建模块的实用性 (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

分子结构分析: Moriguchi 等人 (2014) 合成了叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯,通过 X 射线衍射表征了其分子结构,突出了该化合物具有内酯部分和哌啶环的双环[2.2.2]辛烷结构 (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

属性

IUPAC Name |

tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11/h10-11,15,17H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIBQEKACHQGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)